Managlinat Dialanetil
Description
Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate (CID 73014123) is a chiral organophosphorus compound featuring a central furan-thiazole hybrid scaffold. Its molecular formula is C₂₁H₃₃N₄O₅PS, with stereochemistry defined at the two propionate ester groups (2S,2'S configuration). Key structural attributes include:
- A phosphanediyl-bis(azanediyl) core bridging the furan and thiazole moieties.
- Diethyl ester groups that influence solubility and metabolic stability.
Predicted collision cross-section (CCS) values for its adducts range from 214.7 to 219.9 Ų, indicating moderate conformational flexibility in gas-phase analyses .
Properties
Key on ui mechanism of action |
In type 2 diabetes, the liver produces excessive amounts of glucose through the gluconeogenesis (GNG) pathway and consequently is partly responsible for the elevated glucose levels characteristic of the disease. CS-917 targets the AMP binding site of fructose 1,6-bisphosphatase (FBPase), inhibiting the GNC pathway. |
|---|---|
CAS No. |
280782-97-0 |
Molecular Formula |
C21H33N4O6PS |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)/t13-,14-/m0/s1 |
InChI Key |
BYKBUQDQTLDNLE-KBPBESRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)N[C@@H](C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |
Appearance |
Solid powder |
Other CAS No. |
280782-97-0 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for sort term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CS 917 CS-917 CS917 cpd GP 3034 GP-3034 GP3034 managlinat dialanetil MB 06322 MB-06322 MB-6322 MB06322 N,N'-((5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphinylidene)bis(alanine) diethyl ester R 132917 R-132917 R132917 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MB06322 involves the use of a bisamidate prodrug strategy. The compound MB05032, which is the active form, is delivered orally through the bisamidate prodrug MB06322. The conversion of MB06322 to MB05032 occurs in two steps: first, through the action of an esterase, and second, through the action of a phosphoramidase .
Industrial Production Methods: The industrial production of MB06322 follows a similar synthetic route, ensuring the compound’s stability and bioavailability. The process involves the careful control of reaction conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MB06322 undergoes hydrolysis to convert into its active form, MB05032. This conversion involves the cleavage of the bisamidate group by esterase and phosphoramidase enzymes .
Common Reagents and Conditions: The hydrolysis reaction requires specific enzymes (esterase and phosphoramidase) and occurs under physiological conditions within the body .
Major Products: The primary product of the hydrolysis reaction is MB05032, which is the active inhibitor of fructose 1,6-bisphosphatase .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate in cancer treatment. In vitro evaluations have shown that the compound exhibits significant cytotoxic effects against various human tumor cell lines. For example, it was tested through the National Cancer Institute's protocols and demonstrated a mean growth inhibition rate of over 50% in certain cancer cell lines .
Enzyme Inhibition
The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. The inhibition constant (IC50) was measured at 10 nM, indicating a strong affinity for the target enzyme. This suggests potential applications in metabolic disorders where regulation of glucose metabolism is crucial .
Drug-Like Properties
Assessment using SwissADME software indicates that diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate possesses favorable drug-like properties such as solubility and permeability, making it a candidate for further development as a therapeutic agent .
Synthetic Methods
The synthesis of this compound has been described in various patents and scientific literature. It typically involves multi-step reactions starting from readily available precursors. The stability of the synthesized compound is critical for its application in pharmaceuticals; thus, ongoing research focuses on optimizing synthesis methods to enhance yield and purity .
Mechanism of Action
MB06322 exerts its effects by inhibiting the enzyme fructose 1,6-bisphosphatase. This enzyme is a key regulator of the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. By inhibiting this enzyme, MB06322 reduces the production of glucose, leading to lower blood glucose levels .
The molecular targets of MB06322 include the AMP binding site of fructose 1,6-bisphosphatase. The compound mimics the structure of AMP, allowing it to bind to the enzyme and inhibit its activity .
Comparison with Similar Compounds
Structural Analogues from Phosphonodiamidate Prodrug Studies
highlights several compounds with analogous bis(azanediyl)phosphoryl backbones and esterified propionate groups, synthesized as prodrugs for phosphoantigen-activated T-cell therapies. Key comparisons:
Key Observations :
- Ester Groups : Diethyl esters in the target compound balance solubility and lipophilicity better than dimethyl (14a) or dibenzyl (13d) analogues, which exhibit extreme polarity or steric hindrance, respectively .
- Substituent Effects: The 2-amino-5-isobutylthiazol-4-yl group in the target compound distinguishes it from hydroxyl/alkenyl substituents in analogues. Thiazole rings are known to enhance binding to biological targets (e.g., kinases, ion channels) compared to purely aliphatic chains .
- Stereochemistry : All compounds share (2S,2'S) configurations, critical for maintaining consistent spatial orientation of functional groups.
NMR and Conformational Comparisons
demonstrates that minor structural changes (e.g., substituent position) significantly alter NMR chemical shifts in regions corresponding to stereoelectronic environments. For example:
- In compounds 1 and 7 (analogues of rapamycin), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic perturbations .
- The target compound’s thiazole-furan scaffold likely induces unique deshielding effects on adjacent protons, though specific NMR data are unavailable.
Biological Activity
Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate, also known by its CAS number 347870-26-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C21H33N4O5PS |
| Molecular Weight | 484.55 g/mol |
| CAS Number | 347870-26-2 |
The structural complexity of this compound is indicative of its potential interactions within biological systems.
Research indicates that compounds containing thiazole and furan moieties exhibit diverse biological activities. The specific mechanism of action for diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate is not fully elucidated; however, it is hypothesized to involve inhibition of key enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
A study focusing on related furan derivatives demonstrated significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. Compounds in this class exhibited IC50 values ranging from 0.645 to 94.033 μM, with some being more potent than the standard inhibitor acarbose (IC50 = 452.243 ± 54.142 μM) . This suggests that diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate may possess similar inhibitory properties.
Antidiabetic Potential
Given the compound's structural similarities to other effective α-glucosidase inhibitors, it may be posited as a candidate for antidiabetic drug development. The inhibition of α-glucosidase leads to reduced glucose absorption in the intestines, thereby controlling postprandial blood glucose levels.
Cytotoxicity and Safety Profile
Preliminary studies on related compounds have shown low cytotoxicity towards various cell lines including HEK293 (human embryonic kidney cells), RAW264.7 (mouse macrophages), and HepG2 (human liver cancer cells), suggesting a favorable safety profile . Further investigations are necessary to confirm the safety and efficacy of diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate.
Case Studies and Research Findings
- Inhibition Studies : In a comparative analysis of various furan derivatives, compounds similar to diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))(2S,2'S)-dipropionate were tested for their α-glucosidase inhibition capabilities with promising results indicating potential antidiabetic applications .
- Safety Assessments : Toxicological evaluations of related thiazole compounds revealed no significant acute toxicity at therapeutic doses; however, chronic effects remain to be thoroughly investigated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
